Imatinib is a small molecule kinase inhibitor that revolutionized the treatment of cancer, particularly chronic myeloid leukemia, in 2001. It was deemed a "miracle drug" due to its clinical success, as oncologist Dr. Brian noted that "complete hematologic responses were observed in 53 of 54 patients with CML treated with a daily dosage of 300 mg or more and typically occurred in the first four weeks of therapy".. The discovery of imatinib also established a new group of therapy called "targeted therapy", since treatment can be tailored specifically to the unique cancer genetics of each patient. Imatinib was approved on February 1st ,2001 by the FDA and November 7th, 2001 by the EMA; however, its European approval has been withdrawn in October 2023.
Imatinib is a Kinase Inhibitor. The mechanism of action of imatinib is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia and gastrointestinal stromal tumors, both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal.
Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit; the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
A tyrosine kinase inhibitor and ANTINEOPLASTIC AGENT that inhibits the BCR-ABL kinase created by chromosome rearrangements in CHRONIC MYELOID LEUKEMIA and ACUTE LYMPHOBLASTIC LEUKEMIA, as well as PDG-derived tyrosine kinases that are overexpressed in gastrointestinal stromal tumors.
See also: Imatinib Mesylate (has salt form).
Imatinib
CAS No.: 152459-95-5
Cat. No.: VC20774355
Molecular Formula: C29H31N7O
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 152459-95-5 |
---|---|
Molecular Formula | C29H31N7O |
Molecular Weight | 493.6 g/mol |
IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) |
Standard InChI Key | KTUFNOKKBVMGRW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Appearance | Powder |
Melting Point | 226 °C (mesylate salt) |
Mechanism of Action
The molecular basis of CML involves the presence of the BCR-ABL fusion gene, which results from a reciprocal translocation between chromosomes 9 and 22. This genetic alteration produces the shortened chromosome 22, known as the Philadelphia (Ph) chromosome, which is the hallmark cytogenetic abnormality in CML . The BCR-ABL fusion protein functions as a constitutively active tyrosine kinase that drives the uncontrolled proliferation of myeloid cells characteristic of CML.
Imatinib works by selectively inhibiting the BCR-ABL tyrosine kinase activity. The drug binds to the ATP-binding site of the BCR-ABL protein, preventing phosphorylation of substrates that would otherwise activate pathways promoting cellular proliferation and survival . This targeted mechanism allows imatinib to selectively kill or inhibit the growth of cells expressing BCR-ABL while sparing normal cells, explaining its relatively favorable toxicity profile compared to conventional chemotherapy.
The World Health Organization has defined CML specifically as the BCR-ABL positive disease to distinguish it from other myeloproliferative disorders that may present with similar clinical features but have different molecular pathogenesis . This molecular definition underscores the central role of BCR-ABL in CML pathophysiology and highlights the precision of imatinib's therapeutic targeting.
Clinical Development and Trials
Early Development
Imatinib's development followed a logical pathway from understanding the molecular pathogenesis of CML to designing a specific inhibitor of the causative molecular abnormality. Preclinical studies demonstrated promising results, but the subsequent clinical trial outcomes exceeded all expectations . The drug progressed rapidly through development phases, achieving regulatory approval in record time due to its unprecedented efficacy in treating CML.
The IRIS Trial
The International Randomized Study of Interferon and STI571 (IRIS) represents the landmark clinical trial that established imatinib as the standard of care for CML. This phase III study compared imatinib with the previous standard therapy of interferon-α plus cytarabine . With extended follow-up of almost 11 years, imatinib demonstrated sustained efficacy without significant late or cumulative toxicities.
The cumulative rate of major cytogenetic response with imatinib was 89%, and the complete cytogenetic response rate reached 82.8%. Among 204 evaluable patients with molecular assessments at 10 years, 93.1% achieved a major molecular response and 63% reached a deep molecular response (MR4.5) .
Response Assessment and Monitoring
Cytogenetic Response
Cytogenetic response remains a fundamental measure of treatment efficacy in CML. Complete cytogenetic response (CCyR), defined as the absence of detectable Philadelphia chromosome-positive cells in the bone marrow, represents a major treatment milestone. In phase III studies, imatinib 400 mg daily achieves CCyR in approximately 65-70% of patients by 12 months .
Molecular Response
Molecular monitoring using reverse transcriptase polymerase chain reaction (RT-PCR) to quantify BCR-ABL transcript levels has become an essential component of CML management. The achievement of major molecular response (MMR), typically defined as a 3-log reduction in BCR-ABL transcripts from a standardized baseline, has proven to be a strong predictor of long-term outcomes.
The CML-study IV highlighted the importance of achieving early molecular response milestones, with patients reaching these targets at 3, 6, and 12 months demonstrating a significant survival advantage . This finding has influenced current practice, where close molecular monitoring during the first year of therapy is used to identify patients who may benefit from alternative treatment strategies.
Long-term Outcomes and Survival
Factors Influencing Survival
The CML-study IV provided valuable insights into factors that influence long-term survival independent of the specific imatinib regimen. In a multivariate analysis, several factors were identified as significant predictors of survival outcomes :
-
Risk group classification
-
Major-route chromosomal aberrations
-
Comorbidities
-
Smoking status
-
Treatment center (academic versus other)
Treatment Response Dynamics
Time to Response
The kinetics of response to imatinib therapy have important implications for treatment decision-making. While higher doses of imatinib (800 mg daily) induce faster responses than standard dosing, the final response rates tend to converge with longer follow-up . This observation has led to the concept of response velocity as a potential predictor of long-term outcomes.
In the phase III comparison of 400 mg versus 800 mg daily imatinib, MMR was achieved more rapidly in the high-dose arm (p=0.0035 by log-rank test). Similarly, CCyR occurred faster with high-dose imatinib, with 57% achieving CCyR at 6 months compared to 45% with standard dosing (p=0.0146) .
Response Milestones and Survival
The CML-study IV demonstrated that achieving molecular response milestones at 3, 6, and 12 months conferred a significant survival advantage, regardless of the specific imatinib regimen used . This finding has important implications for clinical practice, suggesting that close monitoring of early response and consideration of treatment alternatives for patients who fail to meet these milestones may be more important than the initial choice between standard or high-dose imatinib.
For patients who do respond to imatinib, the CML-study IV concluded that monotherapy with standard-dose imatinib (400 mg daily) provides a close-to-normal life expectancy, independent of the time to response . This supports the continued use of standard-dose imatinib as first-line therapy for most patients with chronic phase CML.
Adverse Events and Tolerability
Comparison of Adverse Events by Dose
The incidence of adverse events is dose-dependent, with higher rates observed in patients receiving 800 mg daily compared to those on standard 400 mg dosing. This is reflected in discontinuation rates due to adverse events, which were reported as 9.4% in the 800 mg/day arm compared to 3.8% in the 400 mg/day arm in one phase III study .
Table 1 shows the treatment disposition and reasons for discontinuation in patients receiving different imatinib doses:
Variable | Patients by Imatinib Dose |
---|---|
400 mg (n = 157) | |
No. | |
Treatment disposition | |
Continued initial treatment | 132 |
Discontinued initial treatment | 25 |
Reason for discontinuation | |
Adverse events | 6 |
Abnormal laboratory value(s) | 1 |
Unsatisfactory therapeutic effect | 10 |
Patient withdrew consent | 2 |
Protocol violation | 3 |
Administrative problems | 2 |
No longer required study drug | 1 |
Lost to follow-up | 0 |
Death | 0 |
The higher discontinuation rate due to adverse events in the 800 mg arm suggests that the tolerability of imatinib decreases at higher doses, which may offset potential benefits from faster response kinetics.
Impact of Molecular Monitoring on Treatment Strategy
Response-Guided Therapy
The ability to precisely monitor BCR-ABL transcript levels using standardized molecular techniques has enabled response-guided therapeutic strategies. The TIDEL-II trial evaluated an approach where patients started on imatinib 600 mg/day and either escalated to 800 mg/day or switched to nilotinib based on molecular response milestones (BCR-ABL ≤10%, ≤1%, and ≤0.1% at 3, 6, and 12 months, respectively) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume